molecular formula C6H12O5 B12707357 alpha-d-Fucofuranose CAS No. 91443-98-0

alpha-d-Fucofuranose

Cat. No.: B12707357
CAS No.: 91443-98-0
M. Wt: 164.16 g/mol
InChI Key: AFNUZVCFKQUDBJ-TVIMKVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-d-Fucofuranose: is a monosaccharide, specifically a deoxy sugar, which means it is derived from a hexose by the removal of an oxygen atom It is a six-carbon sugar and is a structural isomer of alpha-d-galactofuranose

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-d-Fucofuranose can be synthesized through enzymatic methods. One common method involves the use of reductase Fcf1 and mutase Fcf2 in gram-negative bacteria . These enzymes facilitate the conversion of dTDP-D-fucose to dTDP-alpha-D-fucofuranose under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. The bacteria are cultured under controlled conditions to produce the desired enzymes, which then catalyze the formation of this compound from suitable substrates.

Chemical Reactions Analysis

Types of Reactions: Alpha-d-Fucofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid.

    Reduction: this compound can be reduced to form its corresponding alcohol.

    Substitution: This reaction involves the replacement of one functional group in this compound with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: The major product is alpha-d-Fucofuranuronic acid.

    Reduction: The major product is alpha-d-Fucofuranol.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

Alpha-d-Fucofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-d-Fucofuranose involves its interaction with specific molecular targets and pathways. It binds with high affinity to certain proteins and enzymes, influencing their activity and function. For example, it can bind to the L-arabinose-binding periplasmic protein, affecting the high-affinity L-arabinose membrane transport system . This interaction can modulate various cellular processes and pathways.

Comparison with Similar Compounds

Alpha-d-Fucofuranose can be compared with other similar compounds, such as:

    Alpha-d-Fucopyranose: Another isomer of this compound, differing in the ring structure (pyranose vs. furanose).

    Alpha-d-Galactofuranose: A structural isomer with a similar chemical structure but different stereochemistry.

    Alpha-d-Arabinofuranose: Another furanose sugar with a different arrangement of hydroxyl groups.

Uniqueness: this compound is unique due to its specific structural configuration and its role in various biological processes.

Properties

CAS No.

91443-98-0

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4R,5S)-5-[(1R)-1-hydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m1/s1

InChI Key

AFNUZVCFKQUDBJ-TVIMKVIFSA-N

Isomeric SMILES

C[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.